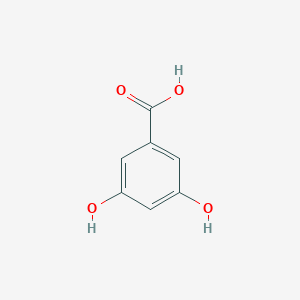

3,5-Dihydroxybenzoic Acid

Description

3,5-Dihydroxybenzoic acid has been reported in Rubus niveus, Viburnum cylindricum, and other organisms with data available.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMGAFJOZZIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145639-71-0 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145639-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059184 | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-10-5 | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIHYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WC5LMO6L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 °C | |

| Record name | 3,5-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dihydroxybenzoic Acid: Natural Sources, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzoic acid (3,5-DHBA), a phenolic compound of significant interest, is emerging as a key molecule in human health and disease. Primarily recognized as a major metabolite of alkylresorcinols found in whole grains, its natural occurrence extends to a variety of dietary sources, including fruits, beverages, and nuts. In addition to its dietary origin, 3,5-DHBA is a product of gut microbial metabolism. This technical guide provides an in-depth overview of the natural sources and occurrence of 3,5-DHBA, detailing its concentration in various food matrices. Furthermore, it elucidates the biosynthetic pathway of this compound, tracing its origins from the shikimate pathway. The guide also delves into the crucial signaling pathway mediated by 3,5-DHBA through its interaction with the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. Detailed experimental protocols for the extraction and quantification of 3,5-DHBA are provided to facilitate further research and application in drug development.

Natural Sources and Occurrence of 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid is predominantly found in nature as a metabolite of alkylresorcinols, which are phenolic lipids abundant in the bran of whole grains such as wheat and rye.[1][2] Beyond its origin as a metabolite, 3,5-DHBA is also naturally present in a range of dietary sources.

Occurrence in Plant-Based Foods

The concentration of 3,5-DHBA varies significantly across different food sources. Whole grains, particularly rye and wheat, are primary dietary precursors to 3,5-DHBA due to their high alkylresorcinol content.[2] Other notable plant-based sources include various fruits, nuts, and legumes.

Occurrence in Beverages

Certain beverages are also recognized for their 3,5-DHBA content. Beer, for instance, has been identified as containing notable concentrations of this phenolic acid.[2] Its presence has also been reported in grape wine and coffee.[2]

Microbial Origin

The human gut microbiota plays a crucial role in the production of 3,5-DHBA through the breakdown of dietary alkylresorcinols and other polyphenolic compounds.[2] This microbial contribution underscores the interplay between diet, the gut microbiome, and the systemic availability of bioactive compounds.

Quantitative Data on 3,5-Dihydroxybenzoic Acid in Natural Sources

The following table summarizes the reported concentrations of 3,5-dihydroxybenzoic acid in various natural sources. It is important to note that these values can be influenced by factors such as plant variety, growing conditions, processing methods, and analytical techniques.

| Natural Source | Concentration Range | Reference(s) |

| Peanuts | 0.4–1.6 mg/100 g | [3] |

| Goutweed | 0.5 mg/100 g | [3] |

| Nettles | 4.3 mg/100 g | [3] |

| Dandelion | 0.3 mg/100 g | [3] |

| Chickweed | 0.2 mg/100 g | [3] |

| Beer | 0.01–0.34 mg/L | [3] |

Note: Further research is required to establish a more comprehensive database of 3,5-DHBA concentrations in a wider array of food items.

Biosynthesis of 3,5-Dihydroxybenzoic Acid

The biosynthesis of 3,5-dihydroxybenzoic acid in plants and microorganisms originates from the shikimate pathway , a central metabolic route for the production of aromatic amino acids and other significant secondary metabolites.[1][4]

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to yield chorismate.[5] Chorismate serves as a critical branch-point intermediate. While the direct enzymatic conversion of a shikimate pathway intermediate to 3,5-dihydroxybenzoic acid is not fully elucidated in all organisms, the pathway provides the necessary precursors for its formation. The general biosynthetic logic involves the formation of a dihydroxybenzoyl intermediate from an earlier intermediate in the shikimate pathway, such as 3-dehydroshikimate.

Biological Activity and Signaling Pathway

3,5-Dihydroxybenzoic acid exerts its biological effects primarily through its interaction with the Hydroxycarboxylic Acid Receptor 1 (HCA1) , also known as G protein-coupled receptor 81 (GPR81) .[6][7] HCA1 is a Gi/o-coupled GPCR, and its activation by 3,5-DHBA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

This signaling cascade has significant implications for various physiological processes, most notably the inhibition of lipolysis in adipocytes.[6] By activating HCA1, 3,5-DHBA can reduce the release of free fatty acids from adipose tissue, a mechanism that is of great interest for the development of therapeutics for dyslipidemia.[2]

Experimental Protocols

Extraction of 3,5-Dihydroxybenzoic Acid from Plant Material (Solid-Phase Extraction)

This protocol outlines a general procedure for the extraction of phenolic acids, including 3,5-DHBA, from plant samples using solid-phase extraction (SPE).[9]

Materials:

-

Plant sample (lyophilized and ground)

-

Methanol (absolute and 70% aqueous solution)

-

Deionized water

-

Formic acid (optional, for acidification)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X polymeric RP)

-

Centrifuge

-

Vacuum manifold

Procedure:

-

Sample Preparation: Weigh an appropriate amount of the ground plant material.

-

Solvent Extraction: Add absolute methanol to the sample (e.g., a 1:9 sample-to-solvent ratio). Vortex or sonicate the mixture for a specified time (e.g., 30 minutes).

-

Centrifugation: Centrifuge the mixture to pellet the solid material.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted phenolic compounds.

-

Solvent Evaporation: Evaporate the methanol from the supernatant under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in deionized water (acidified with formic acid if necessary).

-

SPE Cartridge Conditioning: Precondition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it.

-

Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 4 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 2 minutes.

-

Elution: Elute the phenolic acids from the cartridge using 2 mL of 70% aqueous methanol.

-

Analysis: The collected eluate is now ready for quantification by HPLC or other analytical methods.

Quantification of 3,5-Dihydroxybenzoic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the separation and quantification of dihydroxybenzoic acid isomers.[10][11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A mixed-mode reversed-phase/anion-exchange column (e.g., Amaze TR, 4.6 x 50 mm, 3 µm) is recommended for optimal separation of isomers.[10]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 15 mM ammonium formate, pH 3).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 3 µL.[10]

-

Detection Wavelength: 255 nm.[10]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

-

Standard Preparation: Prepare a stock solution of 3,5-dihydroxybenzoic acid standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Prepare the sample extract as described in the extraction protocol. Filter the final extract through a 0.45 µm syringe filter before injection.

-

HPLC Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the peak corresponding to 3,5-dihydroxybenzoic acid in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration of 3,5-DHBA in the sample by constructing a calibration curve from the peak areas of the standards.

Conclusion and Future Directions

3,5-Dihydroxybenzoic acid is a multifaceted molecule with significant implications for human health, primarily through its role as a metabolite of dietary whole grains and its interaction with the HCA1 receptor. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and biological activity, along with detailed experimental protocols to aid in further research.

Future research should focus on expanding the quantitative database of 3,5-DHBA in a wider variety of foods and exploring the impact of food processing on its content. A deeper understanding of the specific enzymatic steps in its biosynthesis across different organisms is also warranted. Furthermore, continued investigation into the downstream effects of HCA1 activation by 3,5-DHBA in various tissues will be crucial for unlocking its full therapeutic potential in areas such as metabolic disorders and beyond. The methodologies and information presented herein provide a solid foundation for scientists and researchers to advance our knowledge of this promising natural compound.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. 3,5-Dihydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxycarboxylic acid receptor 1 - Wikipedia [en.wikipedia.org]

- 8. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

- 11. HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column | SIELC Technologies [sielc.com]

3,5-Dihydroxybenzoic Acid (CAS 99-10-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-resorcylic acid, is a dihydroxybenzoic acid with the chemical formula C₇H₆O₄.[1] It is a naturally occurring phenolic compound found in various plants and is also a primary metabolite of alkylresorcinols, which are abundant in whole grains like wheat and rye.[1][2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[3][4] Its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), a G protein-coupled receptor, positions it as a molecule of interest for drug development, particularly in the context of metabolic diseases.[5][6] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and biological activities of 3,5-Dihydroxybenzoic acid, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dihydroxybenzoic acid is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3,5-dihydroxybenzoic acid | [7] |

| CAS Number | 99-10-5 | [7] |

| Molecular Formula | C₇H₆O₄ | [7] |

| Molecular Weight | 154.12 g/mol | [7] |

| Appearance | White to off-white or pale pink crystalline powder | [6] |

| Melting Point | 235-242 °C (decomposes) | [6] |

| Boiling Point | 411.00 to 412.00 °C (estimated) | [8] |

| Solubility | Soluble in water (84 g/L at 20 °C), ethanol, and acetone. Very soluble in diethyl ether. | [1] |

| pKa | 4.04 | [1] |

| logP (o/w) | 0.86 | [8] |

| UV-Vis Absorption Maxima | 208 nm, 250 nm, 308 nm (in acidic mobile phase) | [9] |

Synthesis and Purification

A well-established method for the synthesis of 3,5-Dihydroxybenzoic acid involves the disulfonation of benzoic acid followed by alkaline fusion.[1][10]

Experimental Protocol: Synthesis of 3,5-Dihydroxybenzoic Acid

This protocol is adapted from Organic Syntheses.[10]

Materials:

-

Benzoic acid

-

Fuming sulfuric acid

-

Barium carbonate

-

Sodium hydroxide

-

Potassium hydroxide

-

Concentrated hydrochloric acid

-

Ether

-

Anhydrous sodium sulfate

-

Decolorizing carbon (e.g., Darco)

-

Acetic acid

Procedure:

-

Sulfonation: In a 1-liter Kjeldahl flask, add 200 g (1.64 moles) of benzoic acid to 500 ml of fuming sulfuric acid. Heat the mixture in an oil bath at 240–250 °C for 5 hours.[10]

-

Hydrolysis and Neutralization: After cooling, slowly pour the reaction mixture into 3 kg of ice with stirring. Neutralize the solution with barium carbonate, adding it in portions until gas evolution ceases.[10]

-

Isolation of Barium Salt: Filter the resulting paste by suction and wash the barium sulfate cake with water. Evaporate the combined filtrates to dryness to obtain the crude barium salt.[10]

-

Alkaline Fusion: Prepare a melt of 600 g each of sodium and potassium hydroxides in a copper beaker. Gradually add the dried, pulverized barium salt to the melt while stirring. Raise the temperature to 280–310 °C and maintain for 1 hour.[10]

-

Work-up: Carefully ladle the hot melt into 6 liters of water. Filter the solution to remove barium sulfite. Acidify the filtrate with concentrated hydrochloric acid.[10]

-

Extraction: Extract the acidified solution with ether. Concentrate the combined ether extracts and dry over anhydrous sodium sulfate.[10]

-

Isolation of Crude Product: After filtering and evaporating the ether, the crude 3,5-Dihydroxybenzoic acid is obtained.[10]

Purification:

The crude product can be purified by recrystallization from hot acetic acid using a decolorizing carbon.[10]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 3,5-Dihydroxybenzoic acid.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of 3,5-Dihydroxybenzoic acid.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Mixed-mode, reversed-phase anion- and cation-exchange column (e.g., Amaze TR, 4.6x50 mm, 3 µm, 100Å)[11]

Mobile Phase:

-

20% Acetonitrile with 15 mM Ammonium formate, pH 3[11]

Detection:

-

UV at 255 nm[11]

Procedure:

-

Prepare a standard solution of 3,5-Dihydroxybenzoic acid in the mobile phase.

-

Prepare the sample solution by dissolving the material in the mobile phase and filtering through a 0.45 µm filter.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at 255 nm. The retention time of the peak corresponding to 3,5-Dihydroxybenzoic acid in the sample should match that of the standard.

-

Quantification can be achieved by comparing the peak area of the sample to a standard curve.

Biological Activities and Signaling Pathways

3,5-Dihydroxybenzoic acid exhibits a range of biological activities that are of significant interest to drug development professionals.

Antioxidant and Anti-inflammatory Properties

3,5-Dihydroxybenzoic acid has demonstrated antioxidant activity, although its potency can vary depending on the assay used.[3][12] Its ability to scavenge free radicals contributes to its potential anti-inflammatory effects.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of 3,5-Dihydroxybenzoic acid.

Materials:

-

3,5-Dihydroxybenzoic acid

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of 3,5-Dihydroxybenzoic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the 3,5-Dihydroxybenzoic acid solution to the wells.

-

Include a control well with methanol instead of the sample solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

HCA1 Receptor Agonism and Signaling

A key mechanism of action for 3,5-Dihydroxybenzoic acid is its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[5][6] This receptor is predominantly expressed in adipocytes.[6] Activation of HCA1 by 3,5-DHBA leads to the inhibition of lipolysis, making it a potential therapeutic target for dyslipidemia.[5][6]

The signaling pathway initiated by the activation of HCA1 involves the Gαi subunit of the G protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to the inhibition of hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis.

Caption: Signaling pathway of HCA1 receptor activation by 3,5-Dihydroxybenzoic acid.

Applications in Drug Development

The unique biological profile of 3,5-Dihydroxybenzoic acid makes it a valuable molecule in several areas of drug development:

-

Metabolic Diseases: Its ability to inhibit lipolysis through HCA1 agonism makes it a lead compound for the development of drugs to treat dyslipidemia.[5][6]

-

Anti-inflammatory Therapies: Its antioxidant and anti-inflammatory properties suggest its potential use in conditions characterized by chronic inflammation.[4]

-

Pharmaceutical Synthesis: 3,5-Dihydroxybenzoic acid serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs), such as resveratrol and bromoprim.[13]

Conclusion

3,5-Dihydroxybenzoic acid is a multifaceted compound with well-characterized physicochemical properties and a growing body of evidence supporting its biological significance. For researchers and drug development professionals, its defined synthesis, analytical methods, and, most importantly, its specific mechanism of action through the HCA1 receptor, offer a solid foundation for further investigation and therapeutic development. The information provided in this technical guide aims to serve as a comprehensive resource to facilitate and inspire future research into the potential of this promising molecule.

References

- 1. 3,5-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Application research of 3,5-dihydroxybenzoic acid_Chemicalbook [chemicalbook.com]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dihydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 6. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. helixchrom.com [helixchrom.com]

- 12. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

3,5-Dihydroxybenzoic Acid: A Key Metabolite of Whole Grains with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzoic acid (3,5-DHBA), a phenolic acid belonging to the dihydroxybenzoic acid family, has emerged as a significant biomarker of whole-grain consumption, particularly of wheat and rye.[1][2][3][4] Produced in the gastrointestinal tract through the microbial metabolism of alkylresorcinols—phenolic lipids abundant in the bran of these grains—3,5-DHBA is absorbed into the bloodstream and subsequently excreted in urine.[1][2] Beyond its role as a dietary marker, 3,5-DHBA has garnered considerable interest for its physiological activities, most notably its function as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[5] This interaction implicates 3,5-DHBA in the regulation of lipolysis, positioning it as a potential therapeutic agent for dyslipidemia and related metabolic disorders.[4] However, its biological roles are complex, with research suggesting a "double-edged sword" nature, influencing processes in the nervous system, carcinogenesis, and the response to anticancer therapies.[5] This technical guide provides a comprehensive overview of 3,5-DHBA as a metabolite of whole grains, detailing its metabolic pathway, presenting quantitative data from human studies, outlining key experimental protocols, and visualizing associated signaling pathways.

Metabolism of Alkylresorcinols to 3,5-Dihydroxybenzoic Acid

Alkylresorcinols, characterized by a resorcinol ring and a long alkyl chain, are the primary precursors of 3,5-DHBA. Following the consumption of whole grains like wheat and rye, these compounds are metabolized by the gut microbiota. The metabolic process involves the degradation of the alkyl chain, leading to the formation of 3,5-DHBA and other related metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Plasma pharmacokinetics of alkylresorcinol metabolites: new candidate biomarkers for whole-grain rye and wheat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Intervention Study: Alkylresorcinol Metabolites as Potential Biomarkers for Grain Intake and the Occurrence of Alkylresorcinols in Commonly Consumed Foods in the German Retail Sector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: 3,5-Dihydroxybenzoic Acid Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzoic acid (3,5-DHBA), a phenolic acid found in various plant sources and a metabolite of whole-grain-derived alkylresorcinols, has emerged as a bioactive molecule with a distinct receptor binding profile. This technical guide provides a comprehensive overview of the receptor interactions of 3,5-DHBA, focusing on its primary targets: the G protein-coupled receptor HCA1 (GPR81) and the bacterial enzyme Tyrosine Phenol-Lyase (TPL). This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the key signaling pathways, offering a valuable resource for researchers in pharmacology, drug discovery, and nutritional science.

Receptor Binding Profile

The receptor binding profile of 3,5-dihydroxybenzoic acid is characterized by a notable specificity for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81, for which it acts as an agonist.[1] Additionally, it has been identified as a competitive inhibitor of the bacterial enzyme Tyrosine Phenol-Lyase (TPL). Current research indicates minimal to no significant activity at other closely related receptors such as HCA2 and HCA3, suggesting a selective pharmacological profile.

Quantitative Binding and Functional Data

The binding affinity and functional potency of 3,5-DHBA at its primary targets have been quantified through various in vitro assays. The following table summarizes the key quantitative data available in the scientific literature.

| Target | Assay Type | Parameter | Value (µM) | Cell Line/System | Reference |

| HCA1 (GPR81) | Functional | EC50 | ~150 | Wild-type mouse adipocytes | [1] |

| HCA1 (GPR81) | Functional (cAMP inhibition) | IC50 | 112 | HCA1 expressing SK-N-MC cells | |

| Tyrosine Phenol-Lyase (TPL) | Enzyme Inhibition | Ki | 25.7 | Recombinant TPL from Morganella morganii |

Table 1: Quantitative Receptor Binding and Functional Data for 3,5-Dihydroxybenzoic Acid

Signaling Pathways

HCA1 (GPR81) Signaling

Activation of the HCA1 receptor by 3,5-DHBA initiates a cascade of intracellular signaling events. HCA1 is a Gi/o protein-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This mechanism is central to its observed physiological effects, most notably the inhibition of lipolysis in adipocytes.[1]

Recent studies have also elucidated other downstream pathways, including the activation of the PI3K/Akt/CREB-DNMT1 and MEK/ERK signaling cascades. These pathways are implicated in diverse cellular processes such as cell growth, metastasis, and the regulation of energy metabolism.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of 3,5-DHBA receptor binding and functional analysis. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

HCA1 (GPR81) Functional Assay: Inhibition of cAMP Accumulation

This protocol describes a method to determine the IC50 value of 3,5-DHBA for the inhibition of forskolin-stimulated cAMP production in cells expressing the HCA1 receptor.

Materials:

-

HCA1-expressing cells (e.g., SK-N-MC cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

3,5-Dihydroxybenzoic acid

-

Forskolin

-

IBMX (3-isobutyl-1-methylxanthine)

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

-

White 384-well microplate

-

Plate reader compatible with the chosen cAMP assay kit

Procedure:

-

Cell Culture: Culture HCA1-expressing cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: On the day before the assay, harvest cells and seed them into a white 384-well microplate at a density of 5,000-10,000 cells/well. Incubate overnight.

-

Compound Preparation: Prepare a stock solution of 3,5-DHBA in a suitable solvent (e.g., DMSO). Create a serial dilution of 3,5-DHBA in assay buffer.

-

Assay: a. Carefully remove the culture medium from the wells. b. Add assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at room temperature. c. Add the serially diluted 3,5-DHBA or vehicle control to the respective wells. d. Add forskolin (a potent adenylyl cyclase activator, e.g., 10 µM final concentration) to all wells except the basal control. e. Incubate the plate for 30 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the 3,5-DHBA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tyrosine Phenol-Lyase (TPL) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the Ki of 3,5-DHBA for the competitive inhibition of TPL. The assay measures the production of phenol from the enzymatic conversion of L-tyrosine.

Materials:

-

Recombinant Tyrosine Phenol-Lyase (TPL) from Morganella morganii or Citrobacter freundii

-

L-tyrosine (substrate)

-

3,5-Dihydroxybenzoic acid (inhibitor)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

-

Pyridoxal-5'-phosphate (PLP) (coenzyme for TPL)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 270 nm

Procedure:

-

Enzyme Preparation: Prepare a stock solution of TPL in assay buffer containing PLP (e.g., 0.1 mM). The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate.

-

Reagent Preparation: a. Prepare a stock solution of L-tyrosine in the assay buffer. A range of concentrations bracketing the Km value should be used. b. Prepare a stock solution of 3,5-DHBA in the assay buffer. Create a serial dilution of the inhibitor.

-

Assay: a. To the wells of a 96-well plate, add the assay buffer, TPL enzyme, and the desired concentration of 3,5-DHBA or vehicle control. b. Pre-incubate the mixture for 10 minutes at a constant temperature (e.g., 37°C). c. Initiate the reaction by adding the L-tyrosine substrate to each well.

-

Measurement: Immediately measure the increase in absorbance at 270 nm (the wavelength at which phenol absorbs) over time using a spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis: a. Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots. b. Create a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration. c. Determine the Ki value for competitive inhibition from the intersection of the lines on the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten data.[3]

Conclusion

3,5-Dihydroxybenzoic acid exhibits a targeted receptor binding profile, primarily acting as a selective agonist for the HCA1 (GPR81) receptor and a competitive inhibitor of Tyrosine Phenol-Lyase. Its ability to modulate the Gi/o-cAMP signaling pathway, as well as other downstream effectors, underscores its potential as a tool compound for studying HCA1 biology and as a lead structure for the development of novel therapeutics targeting metabolic and other disorders. The provided experimental protocols offer a foundation for further investigation into the pharmacology of this intriguing natural product. Further research, including comprehensive off-target screening and in vivo studies, will be crucial to fully elucidate its therapeutic potential and safety profile.

References

Spectroscopic Analysis of 3,5-Dihydroxybenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,5-Dihydroxybenzoic acid (α-Resorcylic acid). It is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,5-Dihydroxybenzoic acid (CAS No: 99-10-5, Molecular Formula: C₇H₆O₄, Molecular Weight: 154.12 g/mol ).[1][2]

Table 1: NMR Spectroscopic Data

| ¹H NMR (DMSO-d₆) | ¹³C NMR |

| Chemical Shift (ppm) | Description |

| ~6.85 | Doublet of doublets (d) or Triplet (t), 2H (H-2, H-6) |

| ~6.45 | Triplet (t), 1H (H-4) |

| ~9.5 (broad) | Singlet (s), 2H (Ar-OH) |

| ~12.5 (broad) | Singlet (s), 1H (COOH) |

Note: NMR data is typically acquired in a deuterated solvent such as DMSO-d₆.[3][4] Chemical shifts can vary slightly based on solvent and concentration.

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 3500 - 3300 | O-H Stretch (Phenolic) | Strong, Broad |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad |

| ~1680 | C=O Stretch (Carboxylic Acid) | Strong |

| ~1600, ~1470 | C=C Stretch (Aromatic Ring) | Medium to Strong |

| ~1300 - 1200 | C-O Stretch (Phenol/Carboxylic Acid) | Strong |

| ~1200 - 1000 | C-O Stretch | Medium |

| Below 900 | C-H Bending (Aromatic, out-of-plane) | Medium to Strong |

Note: IR spectra for solid samples are often obtained using KBr pellets or as a nujol mull.[5][6]

Table 3: Mass Spectrometry Data

| Technique | Mode | Precursor Ion (m/z) | Fragment Ions (m/z) |

| ESI-MS | Negative | [M-H]⁻ : 153.0193 | 109.0295, 135.0085 |

| ESI-MS | Positive | [M+H]⁺ : 155.0338 | Not specified |

| GC-MS (EI) | - | M⁺˙ : 154 | 137, 109 |

Data sourced from various databases including PubChem and the Human Metabolome Database.[1][7] The monoisotopic mass of 3,5-Dihydroxybenzoic acid is 154.0266 u.[1][7]

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data presented above.

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.

-

Sample Preparation : Accurately weigh 5-20 mg of 3,5-Dihydroxybenzoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8][9]

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[8][9] The solvent should fully dissolve the compound. Gentle vortexing or sonication can aid dissolution.[8]

-

Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[8][10] Avoid introducing any solid particles; if necessary, filter the solution through a small cotton plug in the pipette.[9][10]

-

Instrument Setup : Wipe the outside of the NMR tube clean and place it in the spectrometer's sample holder.[8]

-

Data Acquisition : The spectrometer performs a series of automated steps:

-

Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[8]

-

Shimming : The magnetic field homogeneity is optimized to improve signal resolution and obtain sharp peaks.[8]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[8]

-

Acquisition : The appropriate pulse sequence is run to acquire the spectrum. The number of scans can be increased to improve the signal-to-noise ratio, which is particularly important for less sensitive nuclei like ¹³C.[8][10]

-

For solid samples like 3,5-Dihydroxybenzoic acid, several preparation techniques can be used.

A. KBr Pellet Method

-

Grinding : Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation : Place the powder into a pellet press and apply high pressure to form a thin, transparent, or translucent disk.[5]

-

Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

B. Thin Solid Film Method

-

Dissolution : Dissolve a small amount (around 50 mg) of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[11]

-

Film Preparation : Place a drop of this solution onto a single, clean salt plate (e.g., NaCl or KBr).[11]

-

Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]

-

Analysis : Place the plate in the spectrometer's sample holder and run the IR scan. If the signal is too weak, another drop of the solution can be added and dried.[11]

C. Attenuated Total Reflectance (ATR) Method

-

Sample Placement : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Analysis : Acquire the spectrum directly. This method requires minimal sample preparation.[12]

Electrospray ionization (ESI) coupled with a mass analyzer is a common technique for polar molecules like 3,5-Dihydroxybenzoic acid.

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

Infusion/Injection : The solution is either directly infused into the ESI source via a syringe pump or injected into a liquid chromatography system for separation prior to mass analysis (LC-MS).

-

Ionization : In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M-H]⁻ or [M+H]⁺).

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. For tandem MS (MS/MS), specific precursor ions are selected and fragmented to provide further structural information.[1]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 3,5-Dihydroxybenzoic acid(99-10-5) 1H NMR [m.chemicalbook.com]

- 4. 3,5-Dihydroxybenzoic acid(99-10-5) 13C NMR spectrum [chemicalbook.com]

- 5. webassign.net [webassign.net]

- 6. 3,5-Dihydroxybenzoic acid(99-10-5) IR Spectrum [chemicalbook.com]

- 7. 3-5-Dihydroxybenzoic acid - Metabolite Database [metaboldb.princeton.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. community.wvu.edu [community.wvu.edu]

Thermogravimetric Analysis of 3,5-Dihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Dihydroxybenzoic acid, a member of the dihydroxybenzoic acid family, is a significant compound in medicinal chemistry and materials science. Its thermal stability is a critical parameter influencing its application in drug formulation, synthesis of polymers, and other high-temperature processes. Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials. This guide details the methodology for conducting TGA on 3,5-Dihydroxybenzoic acid.

Experimental Protocols

A detailed experimental protocol for the thermogravimetric analysis of a solid organic acid like 3,5-Dihydroxybenzoic acid is provided below. This protocol is based on standard methodologies for similar compounds.

Objective: To determine the thermal stability and decomposition characteristics of 3,5-Dihydroxybenzoic acid.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Materials:

-

3,5-Dihydroxybenzoic acid sample (powder form)

-

Inert purge gas (e.g., Nitrogen, Argon)

-

Oxidative purge gas (e.g., Air) - for studying oxidative decomposition

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation:

-

Ensure the 3,5-Dihydroxybenzoic acid sample is in a fine powder form to ensure uniform heating.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with the selected gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample from the starting temperature to a final temperature of 600-800 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.

-

The derivative of the TGA curve (DTG curve) should also be plotted to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of residual mass.

-

Data Presentation: Illustrative Data from a Related Compound

As previously stated, specific TGA data for 3,5-Dihydroxybenzoic acid is not available in the reviewed literature. To provide a relevant example, the thermal decomposition data for 3,4,5-trihydroxybenzoic acid (gallic acid) is summarized in the table below. It is crucial to note that this data is for illustrative purposes only and the thermal behavior of 3,5-Dihydroxybenzoic acid will differ. A study on gallic acid showed its thermal decomposition occurred in three main steps.[1]

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Dehydration | 74 - 107 | ~9.1 | Loss of water molecule[1] |

| Decomposition | 210 - 264 | ~78.8 | Decomposition of the anhydrous compound[1] |

| Oxidation | > 264 | ~10.5 | Oxidation of organic matter[1] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for 3,5-Dihydroxybenzoic acid based on the known behavior of similar phenolic acids, which often undergo decarboxylation.

Conclusion

This technical guide has outlined the essential aspects of performing a thermogravimetric analysis on 3,5-Dihydroxybenzoic acid. While specific TGA data for this compound is not currently available in the literature, the provided experimental protocol offers a robust starting point for researchers. The illustrative data from gallic acid and the proposed decomposition pathway serve as valuable references for interpreting experimental results. It is recommended that experimental TGA be conducted on 3,5-Dihydroxybenzoic acid to obtain precise data on its thermal stability and decomposition kinetics, which will be invaluable for its application in various scientific and industrial fields.

References

Methodological & Application

Application Note: High-Purity 3,5-Dihydroxybenzoic Acid via Recrystallization

Abstract

This application note details a robust and efficient recrystallization protocol for the purification of 3,5-Dihydroxybenzoic acid. The procedure effectively removes impurities, yielding a high-purity product suitable for pharmaceutical and research applications. This document provides a comprehensive overview of the necessary reagents, equipment, and a step-by-step methodology, along with key quantitative data and a visual workflow diagram.

Introduction

3,5-Dihydroxybenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients and other fine chemicals.[1][2] The purity of this compound is critical for downstream applications. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. This note describes a validated recrystallization procedure using water as the primary solvent, a green and cost-effective choice.

Physicochemical Properties & Solubility Data

A summary of the physical and chemical properties of 3,5-Dihydroxybenzoic acid is presented in Table 1. The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Water and hot acetic acid have been identified as effective solvents for the recrystallization of 3,5-Dihydroxybenzoic acid.[3]

Table 1: Physical and Chemical Properties of 3,5-Dihydroxybenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | [4] |

| Molecular Weight | 154.12 g/mol | [5][6][7] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 236-238 °C (decomposes) | [1][8] |

| Water Solubility | 84 g/L (20 °C) | [8] |

| Ethanol (95%) Solubility | 50 mg/mL | [1] |

| DMSO Solubility | 31 mg/mL (25 °C) | [5] |

Table 2: Recrystallization Efficiency Data

| Solvent System | Crude Amount | Recovered Amount | Yield | Purity | Reference |

| Hot Acetic Acid | 16.0 g | 13.4 g | 83.75% | High (white needles) | [3] |

| Water | Not Specified | Not Specified | 85-88% | 95-96% | [2] |

Experimental Protocol: Recrystallization of 3,5-Dihydroxybenzoic Acid

This protocol outlines the procedure for the purification of 3,5-Dihydroxybenzoic acid using water as the recrystallization solvent.

3.1. Materials and Equipment

-

Crude 3,5-Dihydroxybenzoic acid

-

Deionized water

-

Activated carbon (decolorizing charcoal)

-

Erlenmeyer flasks (appropriate sizes)

-

Heating mantle or hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and filtering flask

-

Filter paper

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Dissolution: Place the crude 3,5-Dihydroxybenzoic acid into an Erlenmeyer flask of appropriate size. For every 1 gram of crude material, add approximately 10-15 mL of deionized water. Add a magnetic stir bar to the flask. Heat the mixture to boiling while stirring continuously. Add more hot deionized water in small portions until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the hot solution. Swirl the flask and gently reheat to boiling for a few minutes. The activated carbon will adsorb colored impurities.

-

Hot Filtration: If activated carbon was used, it is necessary to perform a hot gravity filtration to remove it. Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization. Place a fluted filter paper in the funnel and pour the hot solution through it.

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filtering flask. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Drying: Carefully transfer the crystals to a watch glass or a drying dish. Dry the purified 3,5-Dihydroxybenzoic acid in a drying oven at a temperature below its melting point (e.g., 80-100 °C) or in a vacuum desiccator until a constant weight is achieved.

Workflow Diagram

The following diagram provides a visual representation of the recrystallization process.

Caption: A flowchart illustrating the key stages of the recrystallization procedure for 3,5-Dihydroxybenzoic acid.

Conclusion

The described recrystallization protocol is a reliable method for the purification of 3,5-Dihydroxybenzoic acid. By following this procedure, researchers and drug development professionals can obtain a high-purity product, which is essential for ensuring the quality and consistency of subsequent synthetic steps and final products. The use of water as a solvent makes this procedure environmentally friendly and cost-effective.

References

- 1. 3,5-Dihydroxybenzoic acid | 99-10-5 [chemicalbook.com]

- 2. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3,5-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. 3,5-Dihydroxybenzoic Acid | CAS 99-10-5 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 7. 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

Application Note: Quantification of 3,5-Dihydroxybenzoic Acid in Human Plasma via LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-Resorcylic acid, is a dihydroxybenzoic acid that can be found in various natural sources and is a metabolite of certain dietary compounds.[1][2] Its presence in plasma can be an indicator of dietary intake or exposure to specific xenobiotics.[1] Accurate quantification of 3,5-DHBA in biological matrices like plasma is crucial for pharmacokinetic, toxicological, and metabolomic studies.

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,5-Dihydroxybenzoic acid in human plasma. The protocol employs a simple protein precipitation step for sample preparation, ensuring minimal matrix effects and high recovery.

Principle

The method involves the extraction of 3,5-Dihydroxybenzoic acid and an internal standard (IS) from a plasma matrix via protein precipitation with acetonitrile.[3][4] The resulting supernatant is directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a HILIC column to ensure specificity and resolution from endogenous interferences. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source. The precursor to product ion transition for 3,5-DHBA is m/z 153 → 109.[3][4]

Materials and Reagents

-

Analytes and Standards: 3,5-Dihydroxybenzoic acid (≥98% purity), 3,4-Dihydroxybenzoic acid (Internal Standard, IS, ≥98% purity).

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade).

-

Water: Deionized water, 18 MΩ·cm or greater.

-

Biological Matrix: Blank human plasma (K2-EDTA).

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3,5-Dihydroxybenzoic acid and 3,4-Dihydroxybenzoic acid (IS) in separate 10 mL volumetric flasks using methanol as the solvent.

-

Working Standard Solutions: Prepare serial dilutions of the 3,5-DHBA stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation Protocol

-

Aliquot 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3][5]

-

Vortex mix the samples vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Plasma sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic parameters are summarized in the table below. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is used for optimal retention and separation of the polar analyte.[3][4]

| Parameter | Condition |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 95% B (0-0.5 min), 95-70% B (0.5-3.0 min), 70% B (3.0-3.5 min), 70-95% B (3.5-4.0 min), 95% B (4.0-5.0 min) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5.0 minutes |

Mass Spectrometry Conditions

The mass spectrometer parameters are optimized for maximum sensitivity and specificity.

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

The specific precursor and product ions monitored for 3,5-Dihydroxybenzoic acid and the internal standard are listed below. The m/z 153 → 109 transition corresponds to the decarboxylation of the precursor ion.[3][4]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 3,5-DHBA | 153.0 | 109.0 | 100 | -15 |

| 3,4-DHBA (IS) | 153.0 | 109.0 | 100 | -15 |

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines. The results demonstrate the method is linear, sensitive, accurate, and precise for the quantification of 3,5-DHBA in human plasma.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5 to 2500 ng/mL.

| Parameter | Result |

| Calibration Range | 5 - 2500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Mid, High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| Low (LQC) | 15 | ≤ 8.5% | ± 9.1% | ≤ 9.8% | ± 10.5% |

| Mid (MQC) | 250 | ≤ 6.2% | ± 7.5% | ≤ 7.1% | ± 8.3% |

| High (HQC) | 2000 | ≤ 5.5% | ± 5.9% | ≤ 6.4% | ± 7.2% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with ionization.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low (LQC) | 15 | 92.5% | 95.1% |

| High (HQC) | 2000 | 95.8% | 97.3% |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of 3,5-Dihydroxybenzoic acid in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for clinical and research applications requiring the measurement of this phenolic acid. The validation data confirms that the method is accurate, precise, and robust for its intended purpose.

References

Application Notes: 3,5-Dihydroxybenzoic Acid as an Internal Standard in Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dihydroxybenzoic Acid (3,5-DHBA) as an internal standard (IS) in chromatographic assays. The use of an internal standard is a critical practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response. 3,5-DHBA is a suitable internal standard for the analysis of various acidic and phenolic compounds due to its structural similarity, chemical stability, and chromatographic behavior.

Introduction

3,5-Dihydroxybenzoic acid is a naturally occurring phenolic acid.[1] Its properties, such as good solubility in common chromatographic mobile phases, UV absorbance, and distinct retention time, make it an excellent candidate for an internal standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.[2] When added in a known concentration to both calibration standards and unknown samples, 3,5-DHBA allows for the accurate quantification of target analytes by normalizing the analytical signal. This normalization corrects for potential errors introduced during sample extraction, injection volume variations, and fluctuations in detector response.

Physicochemical Properties of 3,5-Dihydroxybenzoic Acid

| Property | Value |

| Chemical Formula | C₇H₆O₄ |

| Molar Mass | 154.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 235-238 °C |

| Solubility | Soluble in water, ethanol, methanol, and acetone |

| pKa | ~3.8 |

Chromatographic Behavior

3,5-Dihydroxybenzoic acid is a polar, acidic compound.[2] In reversed-phase chromatography, it typically elutes at a retention time that is well-resolved from many other phenolic acids and flavonoids, making it an ideal internal standard.[3] Its retention can be manipulated by adjusting the mobile phase pH and organic modifier concentration. Mixed-mode chromatography can also be employed for the separation of dihydroxybenzoic acid isomers and other hydrophilic acidic compounds.[2][3]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications and matrices.

Protocol 1: Quantification of a Phenolic Acid (e.g., Gallic Acid) in a Plant Extract using HPLC-UV

1. Objective: To quantify the concentration of gallic acid in a plant extract using 3,5-dihydroxybenzoic acid as an internal standard.

2. Materials and Reagents:

-

Gallic Acid (analytical standard)

-

3,5-Dihydroxybenzoic Acid (internal standard, analytical grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (or Acetic Acid, HPLC grade)

-

Ultrapure Water

-

Plant extract sample

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

4. Preparation of Solutions:

-

Stock Standard Solution of Gallic Acid (1000 µg/mL): Accurately weigh 10 mg of gallic acid and dissolve it in 10 mL of methanol.

-

Stock Internal Standard Solution of 3,5-DHBA (1000 µg/mL): Accurately weigh 10 mg of 3,5-dihydroxybenzoic acid and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the gallic acid stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add a fixed concentration of the internal standard (e.g., 20 µg/mL from the 3,5-DHBA stock solution).

-

Sample Preparation: Accurately weigh a known amount of the plant extract and extract it with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter. To a known volume of the filtered extract, add the same fixed concentration of the internal standard as in the working standard solutions.

5. HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 272 nm (or other suitable wavelength for both analyte and IS) |

6. Data Analysis:

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Identify the peaks corresponding to gallic acid and 3,5-dihydroxybenzoic acid based on their retention times.

-

For each injection, calculate the peak area ratio of gallic acid to 3,5-dihydroxybenzoic acid.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of gallic acid for the calibration standards.

-

Determine the concentration of gallic acid in the sample by interpolating its peak area ratio on the calibration curve.

7. Method Validation:

The analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Linearity: Assess the linearity of the calibration curve over the desired concentration range. The correlation coefficient (r²) should be > 0.99.

-

Accuracy: Determine the accuracy by performing recovery studies on spiked samples at different concentration levels. Recoveries should typically be within 85-115%.

-

Precision: Evaluate the precision of the method by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be < 5%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Quantitative Data Summary (Hypothetical Example for Gallic Acid Quantification)

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (Recovery %) | 98.5 - 102.3% |

| Intra-day Precision (RSD %) | 1.8% |

| Inter-day Precision (RSD %) | 3.2% |

| LOD | 0.2 µg/mL |

| LOQ | 0.7 µg/mL |

Visualizations

References

Application Notes and Protocols for the Derivatization of 3,5-Dihydroxybenzoic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including phenolic acids like 3,5-dihydroxybenzoic acid, are non-volatile due to their polar functional groups (-OH and -COOH). Derivatization is a crucial sample preparation step that chemically modifies these functional groups to increase the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[1][2] This document provides detailed application notes and protocols for the derivatization of 3,5-dihydroxybenzoic acid, focusing on silylation, a widely used and effective method.[3][4]

Principle of Derivatization for GC-MS

The primary goal of derivatization for GC-MS is to replace active hydrogens in polar functional groups with less polar, more volatile moieties.[1][2] For 3,5-dihydroxybenzoic acid, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are the primary targets for derivatization. Silylation, the most common technique for this class of compounds, involves the replacement of these active hydrogens with a trimethylsilyl (TMS) group.[3][5] This process reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and improving its chromatographic behavior.[2] The resulting TMS derivatives are more thermally stable and produce characteristic mass spectra that aid in identification and quantification.[6]

Silylation Agents for 3,5-Dihydroxybenzoic Acid

Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for phenolic acids.[7][8] These reagents are often used in combination with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the derivatization reaction.[5][9]

-